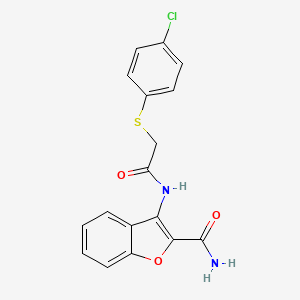

3-(3,4-二甲氧基苯基)-2-氧代-2H-色满-7-基 1,3-苯并二氧杂环-5-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

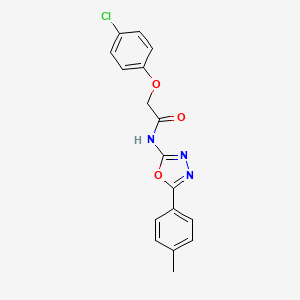

The compound 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex molecule that may be related to various heterocyclic and aromatic compounds. While the specific compound is not directly mentioned in the provided papers, related structures and functionalities can be inferred from the synthesis and characterization of similar molecules. For instance, chromen derivatives are synthesized and evaluated for their antimicrobial and anticancer activities, as seen in the utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for constructing novel heterocyclic systems . Additionally, the synthesis of benzothiazole, benzoxazole, and chromen-4-one analogues, as mentioned in the synthesis and biological properties of related antitumor agents, provides insight into the potential biological activities of such compounds .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with various reagents and conditions. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involves a condensation reaction followed by hydrolysis and further condensation with different reagents . Similarly, the synthesis of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal is achieved through the Vilsmeier–Haack reaction, demonstrating the chemical reactivity of such compounds with various nucleophiles .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is characterized using analytical and spectral data. For instance, the structures of newly synthesized compounds are elucidated based on their IR, NMR, and Mass spectral data . These techniques are crucial for confirming the identity and purity of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactivity of chromen derivatives is explored in various studies. For example, the nucleophilic reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal with primary amines and di-nitrogen nucleophiles leads to the formation of enamines, enaminones, and novel benzofuran derivatives . Additionally, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light results in angular pentacyclic compounds and rearranged chromenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity and stability under various conditions. For instance, 5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothiazole is used as a fluorescence derivatization reagent for carboxylic acids, indicating its stability and reactivity in aqueous solutions . The selective esterification of benzylic alcohols and phenols under Mitsunobu conditions using 5,5'-Dimethyl-3,3'-azoisoxazole demonstrates the selective chemical properties of these reagents .

科学研究应用

代谢研究

HM-30181 是一种新型 P-糖蛋白抑制剂,其结构与查询化合物相似,对其在大鼠中的代谢途径进行了研究。发现 HM-30181 经历了 O-去甲基化、酰胺基水解和羟基化 (Paek 等人,2006 年)。

合成和结构分析

对乙炔二甲酸二甲酯 (DMAD) 和萘酚的研究导致了稳定的二甲基氧杂-2 lambda 5-磷苯并菲衍生物和苯并色满衍生物的合成 (Yavari 等人,2003 年)。在另一项研究中,使用 X 射线晶体学确定了一种结构与查询化合物相似的化合物的晶体结构 (Penkova 等人,2010 年)。

抗氧化特性

合成了新型 (2,4-和 3,4-二甲氧基苯基)-1,2,4-三唑并评价了它们的抗氧化活性。研究了这些化合物的物理化学性质,并通过各种方法证实了它们的结构 (Dovbnya 等人,2022 年)。

新型化合物的合成

合成了一种新型的 3-氯-3-(4,9-二甲氧基-5-氧代-5H-呋喃[3,2-g]色满-6-基)丙-2-烯醛,并研究了它与各种亲核试剂的反应性,从而产生了新型苯并呋喃衍生物 (Ali 等人,2020 年)。

抗菌剂

报道了苯并[h]色满和 12-氧杂-9,11-二氮-苯并[a]蒽衍生物的合成,其中一些化合物显示出有希望的抗菌活性 (El-Mariah,2007 年)。

抗癌活性

合成了 19 种新型 3,4,5-三甲氧基苯基香豆素衍生物,并评估了它们对各种人类癌细胞系的抗肿瘤活性。一些化合物表现出比 5-氟尿嘧啶更好的抑制活性 (Shi 等人,2020 年)。

对接研究和抗菌评价

合成了乙基 (4-取代苯氧基)-苯并二氧杂环磷杂-4-氧代噻唑烷-噻吩-2-甲酸酯并对其进行了表征。进行了它们的抗菌活性研究和对接研究 (Spoorthy 等人,2021 年)。

未来方向

属性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-28-19-7-4-14(10-22(19)29-2)18-9-15-3-6-17(12-21(15)33-25(18)27)32-24(26)16-5-8-20-23(11-16)31-13-30-20/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECHLNFSGMXAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

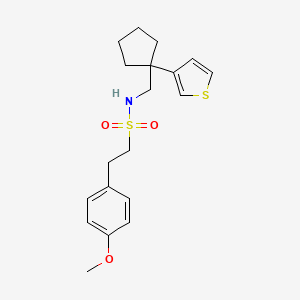

![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)

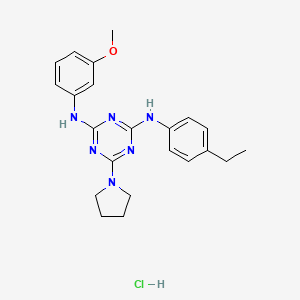

![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)

![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)